exo-2-Bromonorbornane
Overview
Description
exo-2-Bromonorbornane is a brominated derivative of norbornane, a bicyclic hydrocarbon. This compound is characterized by its unique bicyclo[2.2.1]heptane structure, which consists of a cyclohexane ring with a methylene bridge in the 1,4-position. The addition of a bromine atom at the 2-position and the specific stereochemistry (1S-exo) further distinguishes this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of exo-2-Bromonorbornane typically involves the bromination of norbornane. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out under reflux conditions in a suitable solvent like carbon tetrachloride. The stereochemistry of the product can be controlled by the reaction conditions and the choice of solvent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
exo-2-Bromonorbornane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amines.
Elimination Reactions: The compound can undergo dehydrohalogenation to form norbornene.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.
Common Reagents and Conditions
Substitution: Sodium hydroxide in aqueous ethanol for hydroxyl substitution.
Elimination: Potassium tert-butoxide in tert-butanol for dehydrohalogenation.
Oxidation: Potassium permanganate in aqueous solution for oxidation to alcohols or ketones.
Major Products
Substitution: Formation of 2-hydroxybicyclo[2.2.1]heptane.
Elimination: Formation of norbornene.
Oxidation: Formation of 2-norbornanone.
Scientific Research Applications
exo-2-Bromonorbornane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and as a model compound for understanding the behavior of bicyclic systems in biological environments.
Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of exo-2-Bromonorbornane depends on the specific reaction it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (S_N2) mechanism. In elimination reactions, the compound undergoes dehydrohalogenation to form a double bond, typically through an E2 mechanism. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Norbornane: The parent hydrocarbon without the bromine substitution.
Norbornene: The unsaturated derivative formed by elimination of hydrogen bromide.
2-Methylnorbornane: A methyl-substituted derivative with similar structural features.
Uniqueness
exo-2-Bromonorbornane is unique due to the presence of the bromine atom at the 2-position and its specific stereochemistry
Properties
IUPAC Name |
(1S,2S,4R)-2-bromobicyclo[2.2.1]heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11Br/c8-7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYOAWHKJRWNID-VQVTYTSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2C[C@@H]1C[C@@H]2Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20878960 | |
Record name | exo-2-Bromonorbornane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2534-77-2 | |
Record name | exo-2-Bromonorbornane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2534-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | exo-2-Bromonorbornane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20878960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Exo-2-bromonorbornane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.999 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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